molecular formula C9H5ClFN B8362693 3-(4-Chloro-3-fluorophenyl)-2-propenenitrile

3-(4-Chloro-3-fluorophenyl)-2-propenenitrile

Cat. No. B8362693
M. Wt: 181.59 g/mol
InChI Key: IVKXEJFFWDMFQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chloro-3-fluorophenyl)-2-propenenitrile is a useful research compound. Its molecular formula is C9H5ClFN and its molecular weight is 181.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Chloro-3-fluorophenyl)-2-propenenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Chloro-3-fluorophenyl)-2-propenenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(4-Chloro-3-fluorophenyl)-2-propenenitrile

Molecular Formula

C9H5ClFN

Molecular Weight

181.59 g/mol

IUPAC Name

3-(4-chloro-3-fluorophenyl)prop-2-enenitrile

InChI

InChI=1S/C9H5ClFN/c10-8-4-3-7(2-1-5-12)6-9(8)11/h1-4,6H

InChI Key

IVKXEJFFWDMFQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=CC#N)F)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Diethylcyanomethyl phosphonate (3.2 ml, 18.9 mmol) was taken up in dry THF (20 ml) at 0° C. under nitrogen, and stirred as a 60% oil dispersion of NaH (756 mg, 18.9 mmol) was added portionwise over ca. 10 min. The resulting grey suspension was then stirred at 0° C. for 1 h, before a solution of 4-chloro-3-fluoro benzaldehyde (Lancaster Synthesis) (3 g, 18.9 mmol) in 5 ml THF was added dropwise. The whole reaction was then allowed to warm to room temperature over 60 h. Water (5 ml) was added, and the mixture extracted with EtOAc (3×50 ml). The combined organics were were dried (MgSO4) and evaporated to a yellow oil which was purified by column chromatography using 5% EtOAc in pentane as eluant to provide the title product as a mixture of geometric isomers (2.4 g, 70%); 1HNMR (400 MHz, CDCl3) δ: 5.82 (d, 1H), 7.19 (d, 1H), 7.23 (d, 1H), 7.30 (d, 1H), 7.42 (app.t, 1H); LRMS TS+ 199.1 (M+NH4+).
Name
Diethylcyanomethyl phosphonate
Quantity
3.2 mL
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
756 mg
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Quantity
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reactant
Reaction Step One
Quantity
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reactant
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Name
Quantity
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reactant
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Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCC(C#N)(CC)O[PH](=O)[O-]
Quantity
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reactant
Reaction Step One

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